BenchChemオンラインストアへようこそ!

Sodium glycerophosphate

Parenteral Nutrition Calcium-Phosphate Compatibility Pediatric Formulation

Sodium glycerophosphate (CAS 1334-74-3) is an organic phosphate salt formulated as the disodium salt of glycerophosphoric acid, existing as a mixture of α- and β-isomers. It functions as a prodrug: upon intravenous administration, serum alkaline phosphatases hydrolyze the glycerophosphate ester bond to release inorganic phosphate and glycerol.

Molecular Formula C3H9Na2O7P
Molecular Weight 234.05 g/mol
CAS No. 1334-74-3
Cat. No. B074771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium glycerophosphate
CAS1334-74-3
Synonyms1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate
Molecular FormulaC3H9Na2O7P
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESC(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+]
InChIInChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1;
InChIKeyLBDWSTFIMYEJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Glycerophosphate (CAS 1334-74-3) for Parenteral Phosphate Supplementation: Procurement-Relevant Profile


Sodium glycerophosphate (CAS 1334-74-3) is an organic phosphate salt formulated as the disodium salt of glycerophosphoric acid, existing as a mixture of α- and β-isomers [1]. It functions as a prodrug: upon intravenous administration, serum alkaline phosphatases hydrolyze the glycerophosphate ester bond to release inorganic phosphate and glycerol [1]. Clinically, it is indicated as a phosphate supplement in total parenteral nutrition (TPN) for adult and pediatric patients, marketed under the brand name Glycophos® (Fresenius Kabi) and approved for medical use in Australia since November 2019 [2]. Unlike inorganic phosphate salts, the organic phosphate ester structure prevents immediate dissociation into free phosphate ions upon compounding, which fundamentally alters its compatibility profile with divalent cations in parenteral nutrition admixtures .

Why Sodium Glycerophosphate Cannot Be Simply Substituted with Inorganic Phosphate or Other Phosphate Salts in Parenteral Nutrition


Sodium glycerophosphate is an organic phosphate ester requiring enzymatic hydrolysis by serum alkaline phosphatases to liberate free inorganic phosphate [1]. This prodrug mechanism means that, unlike inorganic phosphate salts (e.g., sodium phosphate, potassium phosphate), sodium glycerophosphate does not present free PO₄³⁻ ions in the compounded parenteral nutrition (PN) admixture prior to infusion [1][2]. Consequently, the risk of calcium-phosphate precipitation—a critical safety concern that limits the deliverable doses of calcium and phosphorus, particularly in neonatal and pediatric PN—is fundamentally mitigated [2][3]. Inorganic phosphate salts dissociate immediately upon dissolution, forming insoluble Ca₃(PO₄)₂ precipitates at clinically relevant concentrations, whereas sodium glycerophosphate remains stable in the presence of calcium at concentrations far exceeding those achievable with inorganic alternatives [3]. Substituting sodium glycerophosphate with inorganic phosphate, dipotassium phosphate, or potassium phosphate in PN formulations therefore necessitates either reducing calcium and phosphate content below therapeutic thresholds or accepting a clinically unacceptable risk of particulate embolization. The quantitative evidence below demonstrates that this differentiation translates into measurable advantages in calcium delivery, serum phosphate targets, and clinical outcomes.

Quantitative Differential Evidence for Sodium Glycerophosphate Versus Inorganic and Potassium Phosphate Comparators


Clinical Calcium Concentration Range Achievable with Sodium Glycerophosphate vs. Dipotassium Phosphate in Pediatric Parenteral Nutrition Orders

In a retrospective analysis of 2,192 pediatric parenteral nutrition orders, sodium glycerophosphate (NaGlyP) was used in 2,128 orders (97.1%) and permitted calcium concentrations spanning 0.84–139.91 mmol/L [1]. In contrast, dipotassium phosphate (K₂HPO₄) formulations were limited to calcium concentrations of 0.00–12.21 mmol/L—representing a greater than 11-fold reduction in the upper calcium limit (P < 0.001). No visible precipitation was reported with NaGlyP across the entire calcium range [1]. Median direct costs per unit bag were not significantly different (NaGlyP: $1.04 USD vs. K₂HPO₄: $1.20 USD, P > 0.99), demonstrating that the expanded calcium delivery window is achieved without a cost penalty [1].

Parenteral Nutrition Calcium-Phosphate Compatibility Pediatric Formulation

In Vitro Precipitation Resistance of Sodium Glycerophosphate vs. Inorganic Phosphate in Standard Neonatal Parenteral Nutrition Admixtures

In a controlled in vitro compatibility study, sodium glycerophosphate (NaGP) was tested against inorganic phosphate in ten neonatal PN admixture formulas containing 10% dextrose and 2% amino acids [1]. NaGP showed no precipitation at any tested concentration combination—including the most challenging condition of 50 mmol/L phosphate + 30 mmol/L calcium gluconate—across all storage conditions (immediately after mixing, 30°C for 1 day, 4°C for 1 day, and 4°C for 7 days) [1]. In contrast, inorganic phosphate precipitated visibly at 50 mmol/L phosphate + 30 mmol/L calcium gluconate and at 20 mmol/L each of phosphate and calcium gluconate [1]. Precipitation was verified by visual inspection, spectrophotometry at 600 nm, pH measurement, and particle size analysis, all performed in triplicate [1].

Compatibility Testing Neonatal Parenteral Nutrition Precipitation Prevention

Higher Achieved Serum Phosphate Levels with Sodium Glycerophosphate vs. Inorganic Phosphate in Preterm Infants

In a retrospective cohort study of 402 preterm neonates (205 receiving sodium glycerophosphate, 197 receiving inorganic phosphate in PN), the sodium glycerophosphate group achieved a significantly higher mean serum phosphate level of 4.0 ± 1.2 mg/dL compared with 3.5 ± 1.3 mg/dL in the inorganic phosphate group (P = 0.001) [1]. This 0.5 mg/dL (14.3%) higher serum phosphate level was observed despite both groups receiving parenteral nutrition with comparable phosphate content, and the calcium and phosphate contents of PN were significantly higher in the sodium glycerophosphate group during the first 4 weeks [1].

Preterm Infants Serum Phosphate Parenteral Nutrition Outcomes

Lower Serum Alkaline Phosphatase Levels Indicating Reduced Bone Mineral Turnover Stress with Sodium Glycerophosphate vs. Inorganic Phosphate

In the same 402-preterm-infant cohort, serum alkaline phosphatase (ALP)—a biomarker of bone mineral turnover and metabolic bone disease risk—was significantly lower in the sodium glycerophosphate group: 402.8 ± 202.8 U/L versus 466.4 ± 228.6 U/L in the inorganic phosphate group (P = 0.004) [1]. Elevated ALP (>500 IU/L) is a recognized marker of metabolic bone disease of prematurity; the lower mean ALP in the NaGP group suggests reduced bone mineral mobilization stress. This finding is corroborated by a separate randomized trial in which intravenous Glycophos® reduced ALP to 360 ± 60 U/L versus 762 ± 71 U/L in a phosphate-unsupplemented control group (P < 0.001) [2].

Alkaline Phosphatase Metabolic Bone Disease Preterm Infants

Reduced Seizure Incidence in Preterm Infants Receiving Sodium Glycerophosphate vs. Inorganic Phosphate

Among the 402 preterm infants, the seizure incidence was 4.9% (10/205) in the sodium glycerophosphate group compared with 13.2% (26/197) in the inorganic phosphate group—a 63% relative risk reduction (P = 0.003) [1]. Hypophosphatemia is a recognized cause of metabolic encephalopathy and seizures in neonates, and the higher serum phosphate levels achieved with NaGP (see Evidence Item 3) provide a plausible mechanistic link to this neurological outcome. The study authors note that the lower seizure incidence in the NaGP group was possibly associated with a significantly higher ratio of vitamin D supplementation, although the serum phosphate difference remained independently significant [1].

Seizure Incidence Neonatal Neurology Phosphate Supplementation Safety

Pharmacokinetic Bioequivalence of Sodium Glycerophosphate to Inorganic Sodium Phosphate with Superior Compatibility Profile

In a randomized, double-blind, two-sequence crossover study in 27 healthy volunteers, intravenous sodium glycerophosphate demonstrated pharmacokinetic bioequivalence to inorganic sodium phosphate for serum phosphate delivery [1]. The test/reference ratios (sodium glycerophosphate/sodium phosphate) for the primary PK parameters were: AUC(0–24) = 1.04 (90% CI: 1.00–1.07), Cmax = 0.85 (90% CI: 0.84–0.87), and urinary excretion Ae(0–24 bc) = 0.84 (90% CI: 0.77–0.92) [1]. Standard bioequivalence criteria (0.80–1.25) were met for AUC(0–24) and Cmax. Both treatments showed comparable safety profiles with only mild-to-moderate adverse events equally distributed between groups [1]. This demonstrates that sodium glycerophosphate delivers inorganic phosphate to the systemic circulation with bioavailability equivalent to direct inorganic phosphate infusion, while offering the precipitation-resistance advantages documented in Evidence Items 1 and 2.

Pharmacokinetics Bioequivalence Phosphate Bioavailability

Procurement-Relevant Application Scenarios Where Sodium Glycerophosphate (CAS 1334-74-3) Demonstrates Quantifiable Advantage


Neonatal and Pediatric Parenteral Nutrition Requiring Simultaneous High Calcium and Phosphate Delivery

Sodium glycerophosphate enables calcium concentrations up to 139.91 mmol/L in compounded PN admixtures—more than 11-fold higher than the 12.21 mmol/L upper limit achievable with dipotassium phosphate (P < 0.001)—without visible precipitation [1]. This directly addresses the fundamental compounding constraint that prevents adequate mineral delivery to preterm and low-birth-weight infants. In vitro confirmation shows zero precipitation with NaGP at 50 mmol/L phosphate + 30 mmol/L calcium across all storage conditions, whereas inorganic phosphate precipitates at these clinically required concentrations [2]. For hospital pharmacies and PN compounding facilities, this eliminates the need for separate calcium and phosphate infusion lines or alternating infusion schedules.

Prevention of Hypophosphatemia and Metabolic Bone Disease in Extremely Low Birth Weight (ELBW) Infants

In ELBW infants, substituting potassium phosphate (K₃PO₄) with sodium glycerophosphate significantly increased calcium and phosphorus intake, produced higher serum Ca and P levels after day 14, and reduced serum ALP after day 56 [1]. Subgroup analysis showed significantly lower incidences of hypophosphatemia, hyponatremia, bronchopulmonary dysplasia, and ALP >500 IU/L in the NaGP group [1]. These outcomes are reinforced by a randomized trial showing NaGP-supplemented TPN increased bone mineral density to 0.13 ± 0.01 g/cm² versus 0.10 ± 0.02 g/cm² in unsupplemented controls (P < 0.001) [2]. For neonatal intensive care units, this translates into reduced metabolic bone disease burden.

Reducing Seizure Risk in Preterm Neonates Through Optimized Phosphate Source Selection

Switching from inorganic phosphate to sodium glycerophosphate in preterm PN was associated with a 63% relative reduction in seizure incidence (4.9% vs. 13.2%, P = 0.003), alongside significantly higher serum phosphate levels (4.0 ± 1.2 vs. 3.5 ± 1.3 mg/dL, P = 0.001) and lower ALP (402.8 ± 202.8 vs. 466.4 ± 228.6 U/L, P = 0.004) [1]. Hypophosphatemia is a recognized cause of metabolic encephalopathy and neonatal seizures; the improved phosphate delivery profile of NaGP provides a direct neurological benefit. For formulary decision-makers, this outcome supports sodium glycerophosphate as a risk-mitigating phosphate source in neonatal PN protocols.

Compounding Stable All-in-One Parenteral Nutrition Admixtures with Pharmacokinetic Confidence

Sodium glycerophosphate is bioequivalent to inorganic sodium phosphate for systemic phosphate delivery (AUC(0–24) ratio 1.04, 90% CI 1.00–1.07; Cmax ratio 0.85, 90% CI 0.84–0.87), confirming that the organic phosphate prodrug does not compromise phosphate bioavailability [1]. Combined with its precipitation resistance—zero precipitation at all tested concentrations in neonatal PN admixtures over 7-day storage [2]—this enables compounding of stable all-in-one PN bags containing full calcium and phosphate doses. Median costs per unit bag are equivalent to dipotassium phosphate ($1.04 vs. $1.20 USD, P > 0.99) [3], eliminating cost as a barrier to adoption. For procurement, sodium glycerophosphate offers equivalent phosphate delivery, superior compatibility, and cost parity.

Quote Request

Request a Quote for Sodium glycerophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.